Lichenicidin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
TITLSTCAILSKPLGNNGYLCTVTKECMPSCN |
Origin of Product |
United States |
Biosynthesis of Lichenicidin
Genomic Organization of the Lichenicidin (B1576189) Biosynthetic Gene Cluster (lic gene cluster)
The genetic blueprint for this compound production is housed within the lic gene cluster, a contiguous stretch of 14 open reading frames (ORFs) on the chromosome of producing organisms like Bacillus licheniformis. plos.orgresearchgate.netnih.gov This cluster contains all the necessary genetic information for the expression, modification, transport, and regulation of the two peptides that constitute this compound, Bliα and Bliβ. nih.gov The organization of this gene cluster is a hallmark of lantibiotic biosynthesis, ensuring the coordinated production of all components required for the final active product. plos.orgresearchgate.netnih.gov
Structural Genes (licA1, licA2) Encoding Precursor Peptides (Bliα/Lchα, Bliβ/Lchβ)
At the heart of the lic gene cluster are the two structural genes, licA1 and licA2. plos.orgresearchgate.netnih.gov These genes encode the precursor peptides, LicA1 and LicA2, which are the initial, inactive forms of the final this compound components, Bliα (also referred to as Licα) and Bliβ (or Licβ), respectively. plos.orgresearchgate.net These precursor peptides consist of an N-terminal leader sequence and a C-terminal core peptide. nih.gov The core peptide is where the extensive post-translational modifications that characterize lantibiotics occur. nih.govnih.gov The leader sequence plays a crucial role in guiding the precursor peptide through the modification machinery and is later removed. plos.orgnih.govnih.gov
Genes for Post-Translational Modification Enzymes (licM1, licM2)
The transformation of the inactive precursor peptides into their potent antimicrobial forms is orchestrated by a suite of post-translational modification enzymes. Within the lic gene cluster, the genes licM1 and licM2 encode the key modification enzymes, LicM1 and LicM2. plos.orgresearchgate.netnih.gov These are LanM-type enzymes, which are bifunctional, catalyzing both the dehydration of specific serine and threonine residues within the core peptide and the subsequent cyclization reactions. nih.govrug.nl LicM1 is responsible for modifying the LicA1 precursor peptide, while LicM2 modifies the LicA2 precursor. plos.orgresearchgate.net Inactivation of these enzymes has been shown to result in the loss of antimicrobial activity, confirming their essential role in this compound biosynthesis. plos.orgnih.gov
Genes for Proteolytic Processing and Transport (licT, licP)
Once the precursor peptides have been post-translationally modified, the leader sequence must be removed, and the mature peptides transported out of the cell. This is accomplished by the products of the licT and licP genes. plos.orgresearchgate.net licT encodes a processing transporter, a bifunctional protein with an N-terminal protease domain and a C-terminal membrane-spanning transporter domain. nih.govresearchgate.net This enzyme is responsible for cleaving the leader peptide from the modified core and exporting the peptide. researchgate.netresearchgate.net
For the β-peptide of this compound, a further processing step is required. After the initial cleavage by LicT, an additional extracellular serine protease, LicP, is responsible for trimming the remaining amino acids from the N-terminus of the β-peptide to generate the fully mature and active form. nih.govpnas.orggoogle.com This two-step proteolytic processing is a key feature of this compound maturation. acs.orgrsc.org
Putative Regulatory Genes and Immunity-Related Genes (licFGEHI)
The lic gene cluster also contains genes predicted to be involved in the regulation of this compound biosynthesis and in providing immunity to the producing organism. The genes licFGEHI are homologous to those typically involved in lantibiotic immunity, often encoding components of an ABC transporter system (LanFEG) and an individual immunity protein (LanI). researchgate.netnih.govasm.org These systems are thought to protect the producer cell from the antimicrobial action of its own product. semanticscholar.org Interestingly, studies involving the expression of the lic gene cluster in Escherichia coli have shown that the licFGEHI genes are not essential for either the production of this compound or for self-protection in this heterologous host. asm.orgnih.govresearchgate.net
Enzymatic Mechanisms of this compound Maturation
The maturation of this compound from its precursor peptides is a testament to the precision of enzymatic catalysis. A key step in this process is the dehydration of specific amino acid residues, which sets the stage for the formation of the characteristic thioether bridges.
Dehydration of Serine and Threonine Residues
The initial and crucial step in the post-translational modification of the this compound precursor peptides is the dehydration of specific serine (Ser) and threonine (Thr) residues within the core peptide. nih.govfrontiersin.org This reaction is catalyzed by the LanM enzymes, LicM1 and LicM2. plos.orgresearchgate.net The dehydration process converts serine residues into 2,3-didehydroalanine (Dha) and threonine residues into 2,3-didehydrobutyrine (Dhb). nih.govresearchgate.net These dehydrated residues are highly reactive and are the precursors for the formation of the lanthionine (B1674491) and methyllanthionine bridges that define lantibiotics. The subsequent intramolecular Michael-type addition of cysteine residues onto these dehydroamino acids forms the characteristic thioether cross-links. nih.govrug.nlfrontiersin.org
Thioether Ring Formation (Lanthionine and Methyllanthionine) via LanM Enzymes
The defining structural features of this compound, its lanthionine and β-methyllanthionine residues, are installed by dedicated LanM enzymes. plos.orgnih.gov The this compound gene cluster uniquely encodes two distinct LanM enzymes, LicM1 and LicM2, which are responsible for modifying the two precursor peptides, LicA1 and LicA2, respectively. nih.govrsc.org This is a common feature in the biosynthesis of two-component lantibiotics. rsc.org
LanM enzymes are large, bifunctional proteins that catalyze two distinct chemical reactions: nih.govplos.org
Dehydration: The process begins with the dehydration of specific serine (Ser) and threonine (Thr) residues within the core peptide region. The LanM enzyme converts these amino acids into their α,β-unsaturated counterparts, dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. researchgate.netresearchgate.net This reaction is catalyzed by the N-terminal dehydratase domain of the LanM enzyme. pnas.org
Cyclization: Following dehydration, the C-terminal cyclase domain of the LanM enzyme, which is structurally similar to LanC enzymes, facilitates an intramolecular Michael-type addition. researchgate.netpnas.org The thiol group of a cysteine (Cys) residue attacks the double bond of a Dha or Dhb residue elsewhere in the peptide chain. mdpi.comnih.gov This nucleophilic attack forms the characteristic stable thioether cross-links, resulting in the formation of a lanthionine (Ala-S-Ala) from Dha and Cys, or a β-methyllanthionine (Abu-S-Ala) from Dhb and Cys. nih.govplos.org
These reactions are catalyzed with high specificity, ensuring the correct ring topology essential for the final structure and activity of the two this compound peptides, Bliα and Bliβ. smbb.mx The cyclase domain of LanM enzymes contains a conserved zinc-binding motif that is crucial for activating the cysteine thiol for the cyclization reaction. pnas.orgoup.com
| Enzyme | Gene | Substrate Precursor | Function |
| LicM1 | licM1 | LicA1 | Catalyzes dehydration of Ser/Thr and formation of (methyl)lanthionine rings in the α-peptide. nih.gov |
| LicM2 | licM2 | LicA2 | Catalyzes dehydration of Ser/Thr and formation of (methyl)lanthionine rings in the β-peptide. nih.gov |
Sequential Leader Peptide Removal by Specific Peptidases
After the thioether bridges are formed, the final step in the maturation of this compound is the removal of the N-terminal leader peptide, a sequence that guides the precursor through the modification machinery. plos.orgresearchgate.net This process is a sophisticated, multi-step proteolytic cleavage event involving two distinct peptidases encoded within the gene cluster. acs.orgnih.gov
Initial Cleavage and Export by LicT: The first cleavage is performed by LicT, a bifunctional ABC transporter protein. researchgate.net The N-terminus of LicT contains a papain-like cysteine protease domain (also referred to as a peptidase domain). pnas.orgrsc.org This domain recognizes and cleaves the modified precursor peptides at a conserved double-glycine (-Gly-Gly-) motif located at the junction between the leader and core peptide sequences. researchgate.netpnas.org This cleavage event occurs concurrently with the transport of the peptides out of the cell. nih.govresearchgate.net For the α-peptide (LicA1), this single cleavage by LicT is sufficient to generate the mature peptide. rsc.org
Final Processing by LicP: The β-peptide (LicA2) requires a second processing step after being exported. pnas.orgrsc.org Following the initial cut by LicT, an N-terminal hexapeptide fragment remains attached to the core peptide. acs.orgnih.gov A second, extracellularly located serine protease named LicP performs the final trimming. rsc.orgresearchgate.net LicP specifically recognizes and removes this remaining hexapeptide (sequence: NDVNPE), releasing the fully mature and active β-peptide. acs.orgnih.gov Research has shown that LicP itself undergoes an autocatalytic self-cleavage event to become fully active. rsc.org
This sequential processing ensures the precise and efficient generation of the two mature this compound peptides required for synergistic activity.
| Peptidase | Gene | Type | Function |
| LicT (Peptidase Domain) | licT | Cysteine Protease (within ABC Transporter) | Performs initial cleavage of both LicA1 and LicA2 precursor peptides at the -Gly-Gly- site during export. pnas.orgrsc.org |
| LicP | licP | Serine Protease | Removes the final N-terminal hexapeptide from the LicA2 core peptide extracellularly to generate the mature β-peptide. acs.orgnih.govrsc.org |
Structural Diversity of this compound Peptides from Different Strains
One of the notable aspects of this compound is the structural variation observed in peptides isolated from different strains of Bacillus licheniformis. preprints.orgnih.gov While the biosynthetic gene clusters are highly similar, minor differences in the modification enzymes can lead to distinct final products.
The most well-characterized diversity exists between this compound produced by B. licheniformis strain VK21 (peptides designated Lchα and Lchβ) and that from strain I89 (peptides Bliα and Bliβ). plos.orgnih.gov Molecular dynamics simulations and structural analyses have revealed that while the β-peptides (Lchβ and Bliβ) from both strains are identical, the α-peptides show a significant difference in their N-terminal ring topology. plos.orgnih.govresearchgate.net
This structural variance is localized to "Ring A" of the α-peptide:
In Lchα (from strain VK21), Ring A is a methyllanthionine bridge formed between a threonine at position 3 and a cysteine at position 7. plos.org
In Bliα (from strain I89), Ring A is a lanthionine bridge, but it is formed between a serine at position 5 and a cysteine at position 7. mdpi.complos.org
This difference in cyclization is particularly intriguing because the precursor peptide sequences are identical, and the respective LanM enzymes (LicM1) from the strains show only a single amino acid difference. mdpi.com This suggests that even a subtle change in the modification enzyme can alter the outcome of the cyclization reaction, leading to structural diversification of the final peptide. mdpi.com The existence of this compound-like gene clusters in other bacterial species, such as Clostridium, points to a potentially broader structural diversity within this lantibiotic family. researchgate.netbeilstein-journals.org
| Peptide Variant | Producing Strain | Key Structural Feature Difference |
| Lchα | B. licheniformis VK21 | Ring A is a methyllanthionine bridge (Thr3-Cys7). plos.org |
| Bliα | B. licheniformis I89 | Ring A is a lanthionine bridge (Ser5-Cys7). plos.org |
| Lchβ / Bliβ | B. licheniformis VK21 / I89 | The β-peptides are structurally identical between these strains. plos.orgnih.gov |
Mechanism of Antimicrobial Action of Lichenicidin
Identification of Molecular Targets within Bacterial Cell Components
The primary molecular target for lichenicidin (B1576189) is Lipid II, an essential precursor in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.comresearchgate.netnih.gov The interaction with Lipid II is a key step that initiates the cascade of events leading to bacterial cell death. researchgate.netresearchgate.net
Specific Binding to Peptidoglycan Precursor Lipid II by Lchα
The α-component of this compound, Lchα, is responsible for the initial recognition and binding to Lipid II. mdpi.comnih.govscite.ai This specific interaction sequesters Lipid II, preventing its utilization by transglycosylase and transpeptidase enzymes, thereby halting the polymerization and cross-linking of the peptidoglycan layer. acs.org NMR spectroscopy and molecular dynamics simulations have provided evidence for this binding, showing that the contact area on Lipid II includes the pyrophosphate and disaccharide residues, as well as the initial isoprene (B109036) units of the bactoprenol (B83863) tail. mdpi.comresearchgate.netnih.gov
Putative Lipid II Binding Sites (N-terminal Nisin-like and C-terminal Mersacidin-like motifs)
Lchα is unique in that it appears to possess two potential Lipid II binding sites, a feature not confirmed in other natural single-peptide lantibiotics. mdpi.comresearchgate.net It contains an N-terminal nisin-like motif and a C-terminal mersacidin-like motif. mdpi.comresearchgate.net
N-terminal Nisin-like Motif: Molecular modeling suggests the potential for the N-terminal region of Lchα to form a stable complex with the pyrophosphate (PPi) moiety of Lipid II, similar to the "cage-like" structure formed by the A and B rings of nisin. mdpi.comresearchgate.net This interaction could involve the formation of multiple hydrogen bonds between the backbone amides of Lchα and the oxygen atoms of the pyrophosphate. mdpi.com
C-terminal Mersacidin-like Motif: Experimental evidence from NMR spectroscopy strongly supports the involvement of the C-terminal mersacidin-like site in the interaction with Lipid II. mdpi.comresearchgate.netnih.gov This region shares structural similarities with the lantibiotic mersacidin, which is known to bind Lipid II. plos.orgmdpi.com The architecture of the rings in this domain, particularly the conserved glutamate (B1630785) residue in ring C and the flexible hinge between rings B and C, is thought to be crucial for this interaction. mdpi.comportlandpress.com
Impact on Bacterial Cell Wall Biosynthesis
By binding to Lipid II, this compound directly interferes with the biosynthesis of the bacterial cell wall. nih.govportlandpress.comsemanticscholar.org This sequestration of the essential peptidoglycan precursor effectively halts the construction of the cell wall, leading to a cessation of growth and eventual cell lysis. portlandpress.com This mechanism is a hallmark of several potent antibiotics and contributes significantly to this compound's bactericidal activity. acs.orgasm.org The dual-action of inhibiting this vital process and causing membrane damage makes it a highly effective antimicrobial agent. portlandpress.comsemanticscholar.org
Membrane Perturbation and Pore Formation Mechanisms
Following the initial binding of Lchα to Lipid II, the β-component, Lchβ, is recruited to form a complex. plos.orgsemanticscholar.org This complex then instigates membrane perturbation and the formation of pores in the bacterial cytoplasmic membrane. plos.orgasm.orgsemanticscholar.org While Bliβ (a variant of Lchβ) alone can induce significant membrane leakage, its effect is accelerated in the presence of Bliα (a variant of Lchα). nih.gov Atomic force microscopy has visualized these cell surface perturbations, which ultimately lead to the leakage of internal cellular contents. nih.govresearchgate.net This pore formation results in the depolarization of the membrane, collapse of the proton-motive force, and ultimately, cell death. uniprot.orgmdpi.com
Synergistic Activity Requirement of this compound Alpha and Beta Components
The full antimicrobial potency of this compound is dependent on the synergistic action of both its alpha and beta components. asm.orgnih.govresearchgate.net While the individual peptides may exhibit some activity, their combined effect is significantly greater. mdpi.comnih.gov Lchα acts as the initial docking molecule, binding to Lipid II and creating a high-affinity binding site for Lchβ. nih.govportlandpress.com This cooperative interaction is essential for the subsequent steps of membrane disruption and pore formation. nih.govresearchgate.net The two peptides work in concert, with Lchα targeting the cell wall precursor and Lchβ executing the membrane damage, to effectively kill the target bacteria. plos.orgsemanticscholar.org
Spectrum of Antimicrobial Activity in Non-Human Models
This compound demonstrates a broad spectrum of activity against various Gram-positive bacteria. plos.orgasm.org It has shown efficacy against a range of pathogenic and spoilage bacteria in laboratory settings.
Table 1: Spectrum of Antimicrobial Activity of this compound
| Target Bacterium | Activity | Reference(s) |
|---|---|---|
| Bacillus subtilis | Active | plos.org |
| Micrococcus luteus | Active | plos.orgencyclopedia.pub |
| Staphylococcus aureus (including MRSA) | Active | plos.orgnih.govnih.govresearchgate.netasm.orgasm.org |
| Streptococcus pyogenes | Active | plos.orgencyclopedia.pub |
| Staphylococcus simulans | Active | plos.orgencyclopedia.pub |
| Enterococci (including VRE) | Active | plos.orgnih.govasm.orgasm.org |
| Listeria monocytogenes | Active | nih.govresearchgate.netasm.orgasm.org |
| Bacillus megaterium | Active | researchgate.netencyclopedia.pub |
| Streptococcus pneumoniae | Active | researchgate.netuniprot.org |
| Bacillus cereus | Active | researchgate.net |
| Streptococcus mutans | Active | researchgate.net |
| Lactococcus lactis | Active | uniprot.org |
| Bacillus halodurans | Active | uniprot.org |
This compound is generally not active against Gram-negative bacteria due to the protective outer membrane that prevents the peptides from reaching their target, Lipid II, in the cytoplasmic membrane. plos.orgasm.orgrsc.org However, when the outer membrane's permeability is compromised, Gram-negative bacteria can become susceptible. asm.org
Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Enterococcus species, VRE, Listeria monocytogenes, Micrococcus luteus, Bacillus subtilis)
This compound exhibits potent bactericidal activity against a wide array of Gram-positive bacteria, including clinically significant and antibiotic-resistant strains. plos.orgnih.gov The synergistic action of the Bliα and Bliβ peptides is crucial for its full antimicrobial potential, with the combined peptides demonstrating significantly greater activity than when used individually. researchgate.netuniprot.org The primary target for this compound is lipid II, an essential precursor in the biosynthesis of the bacterial cell wall. mdpi.comnih.gov The α-component of this compound (Lchα) has been shown to specifically bind to lipid II, which is a critical step in its antimicrobial action. mdpi.comnih.gov This interaction disrupts cell wall synthesis and can lead to the formation of pores in the cytoplasmic membrane, resulting in cell death. asm.org
The antimicrobial spectrum of this compound includes, but is not limited to, the following Gram-positive bacteria:
Staphylococcus aureus : this compound is effective against S. aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains. nih.govplos.org Studies have reported Minimum Inhibitory Concentrations (MICs) for MSSA and MRSA strains in the range of 16-32 µg/ml and 64-128 µg/ml, respectively. nih.gov Time-kill assays have demonstrated a rapid bactericidal effect, with the ability to eliminate MSSA in under three hours at its MIC. nih.gov
Enterococcus species : The compound has shown activity against vancomycin-resistant enterococci (VRE), highlighting its potential to combat these challenging nosocomial pathogens. nih.govcabidigitallibrary.org
Listeria monocytogenes : this compound effectively inhibits the growth of this foodborne pathogen. researchgate.netnih.gov
Micrococcus luteus : This bacterium is highly susceptible to this compound and is often used as an indicator strain in activity assays. plos.orgpreprints.org
Bacillus subtilis : As a member of the same genus as the producing organism, B. subtilis is also susceptible to this compound. plos.orgpreprints.org
The synergistic activity of the two this compound peptides, Bliα and Bliβ, is a hallmark of its action against Gram-positive bacteria. Research indicates that while individual peptides have some activity at micromolar concentrations, their combination results in potent antimicrobial effects at nanomolar concentrations. researchgate.net The optimal ratio for this synergistic activity has been determined to be 1:1 for Bliα and Bliβ. researchgate.net
| Bacterial Species | Reported Activity | References |
|---|---|---|
| Staphylococcus aureus (including MRSA) | Potent bactericidal activity, with MICs ranging from 16-128 µg/ml. | nih.govplos.org |
| Enterococcus species (including VRE) | Effective inhibition of vancomycin-resistant strains. | nih.govcabidigitallibrary.org |
| Listeria monocytogenes | Demonstrated antimicrobial activity against this pathogen. | researchgate.netnih.gov |
| Micrococcus luteus | High susceptibility, often used as an indicator organism. | plos.orgpreprints.org |
| Bacillus subtilis | Inhibitory action observed against this related species. | plos.orgpreprints.org |
Permeability Limitations in Gram-Negative Bacteria and Outer Membrane Considerations
In stark contrast to its potent effects on Gram-positive bacteria, this compound demonstrates limited to no activity against Gram-negative bacteria. mdpi.compreprints.org This resistance is primarily attributed to the structural differences in the cell envelope of Gram-negative organisms, specifically the presence of an outer membrane. mdpi.comasm.org
The outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, preventing the entry of many antimicrobial compounds, including larger molecules like lantibiotics. mdpi.commdpi.com This membrane is composed of a lipid bilayer with an outer leaflet containing lipopolysaccharide (LPS), which contributes to its low permeability. researchgate.net For molecules to enter a Gram-negative cell, they typically need to pass through porin channels in the outer membrane. mdpi.com Lantibiotics like this compound are generally too large to effectively utilize these porin pathways. mdpi.com
Experimental evidence supports the role of the outer membrane in conferring resistance to this compound. Studies have shown that when the outer membrane of a Gram-negative bacterium like Escherichia coli is made more permeable through genetic mutation (e.g., in the imp4213 strain), the bacterium becomes susceptible to this compound. asm.orgasm.org This demonstrates that the lack of an effective transport mechanism across the intact outer membrane is the key limiting factor for this compound's activity against Gram-negative bacteria.
Potential Anti-inflammatory Pathways (Research on related lanthipeptides)
While direct research on the anti-inflammatory properties of this compound is limited, studies on related lanthipeptides, particularly nisin, provide insights into potential pathways through which this compound might exert such effects. Lantibiotics can modulate the host immune response, and this immunomodulatory activity can contribute to their therapeutic potential beyond direct antimicrobial action.
Research on nisin has revealed that it can exhibit anti-inflammatory effects through various mechanisms. ifnmujournal.comnih.gov One proposed mechanism involves the modulation of cytokine production. ifnmujournal.comnih.gov In studies with stimulated immune cells, nisin has been shown to decrease the release of pro-inflammatory cytokines while increasing the levels of anti-inflammatory cytokines. ifnmujournal.com This suggests an ability to dampen an excessive inflammatory response.
Furthermore, recent research has delved into the molecular mechanisms underlying the anti-inflammatory activity of nisin. Studies have indicated that nisin A can elevate adenosine (B11128) levels, which in turn can modulate signaling pathways such as the sphingolipid signaling pathway and purine (B94841) metabolism to achieve an anti-inflammatory effect. nih.govrsc.org Transcriptomic analysis has also suggested that nisin may activate ribosomal pathways, leading to differences in adenosine production and thereby influencing the therapeutic outcome. acs.org
Given the structural and functional similarities among lanthipeptides, it is plausible that this compound could share some of these immunomodulatory properties. The interaction of this compound with host cells and its potential to influence inflammatory signaling pathways represent an area for future investigation. Exploring these potential anti-inflammatory effects could broaden the therapeutic applications of this compound beyond its role as a direct antimicrobial agent.
Advanced Research Methodologies for Lichenicidin Analysis
Spectroscopic and Mass Spectrometric Approaches for Structural Characterization
The foundational analysis of lichenicidin (B1576189) involves the precise determination of its molecular structure, a task accomplished through the synergistic use of various spectroscopic and mass spectrometric methods. These techniques provide detailed insights into the atomic composition and three-dimensional arrangement of the two peptides, Lchα and Lchβ, that constitute this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structures of this compound peptides in solution. nih.gov The three-dimensional structures of both Lchα and Lchβ from Bacillus licheniformis VK21 have been solved using NMR spectroscopy in a methanol (B129727) solution. nih.gov According to these studies, Lchα features a flexible loop connecting its N- and C-terminal domains, which is stabilized by a thioether bridge. nih.gov In contrast, Lchβ adopts an α-helical conformation with highly mobile N- and C-termini. nih.gov
A notable observation in the NMR spectra is significant signal doubling, which indicates that the peptides undergo conformational exchange in the millisecond time range. nih.gov This is particularly pronounced for Lchα. nih.gov It is important to note that these initial NMR experiments were conducted in methanol, a solvent known to enhance secondary structure formation. nih.gov Therefore, the structural properties of these peptides in an aqueous environment, which is more biologically relevant, required further investigation. nih.gov
| Technique | Sample Conditions | Key Findings | Reference |
| NMR Spectroscopy | Methanol solution | Solved 3D structures of Lchα and Lchβ; revealed conformational exchange. | nih.gov |
| NMR Spectroscopy | DPC micelles | Confirmed C-terminal involvement of Lchα in lipid II interaction. | mdpi.comnih.govhse.ru |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry for Peptide Confirmation
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is an indispensable technique for the rapid and accurate mass determination of the this compound peptides. This method has been crucial in confirming the identity and post-translational modifications of Lchα and Lchβ.
In studies of Bacillus licheniformis DSM 13, MALDI-TOF MS was used to analyze isopropanol (B130326) extracts of the bacterial cells. plos.org The analysis of a wild-type strain revealed peaks corresponding to the protonated forms of the active peptides. nih.gov Specifically, a peak at an m/z of 3251.7 was attributed to the mature Licα peptide, and a peak at an m/z of 3021.7 was associated with the mature Licβ peptide. plos.orgnih.gov The creation of insertion mutants, where the modification enzymes were inactivated, led to the disappearance of these peaks, confirming their correlation with the this compound gene cluster. plos.orgnih.gov
MALDI-TOF MS has also been instrumental in analyzing fractions obtained from High-Performance Liquid Chromatography (HPLC). plos.orgmdpi.com By analyzing the active HPLC fractions, researchers have been able to associate the observed antimicrobial activity with the masses corresponding to the Licα and Licβ peptides, thereby confirming that these two peptides constitute the active this compound. plos.orgresearchgate.net For instance, masses of approximately 3021 Da and 3251 Da have been consistently identified for the Bliα and Bliβ peptides, respectively. mdpi.com
| Peptide | Observed Mass (m/z) | Method | Source Organism | Reference |
| Licα | 3251.7 | MALDI-TOF MS | B. licheniformis DSM 13 | plos.orgnih.gov |
| Licβ | 3021.7 | MALDI-TOF MS | B. licheniformis DSM 13 | plos.orgnih.gov |
| Bliα | ~3021 | MALDI-TOF MS | B. licheniformis WIT 564 | mdpi.com |
| Bliβ | ~3251 | MALDI-TOF MS | B. licheniformis WIT 564 | mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis of Active Peptides
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of the active this compound peptides from complex biological mixtures. plos.orgnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where the separation is based on the hydrophobicity of the peptides.
In a typical purification process, an isopropanol extract from Bacillus licheniformis cells is prepared and subjected to RP-HPLC. plos.org For example, an extract can be applied to a Poros RP-HPLC column and eluted with a gradient of acetonitrile (B52724) containing trifluoroacetic acid (TFA). plos.org The eluting fractions are monitored by UV absorbance at specific wavelengths, such as 230 and 260 nm. plos.org
The collected fractions are then subjected to two key analyses: bioassays to determine antimicrobial activity and MALDI-TOF mass spectrometry to identify the masses of the peptides within each fraction. plos.org This combination allows for the direct correlation of specific peptides with biological activity. plos.org Studies have shown that fractions containing Licα and Licβ can be successfully separated using this method. plos.org For instance, in one study, the mass for Licα was found in fraction 9, while the masses for Licβ were detected in fractions 10-13. plos.org
Computational Modeling and Molecular Dynamics (MD) Simulations in Elucidating Mechanisms
Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools to complement experimental data, providing insights into the dynamic behavior and interaction mechanisms of this compound peptides that are often inaccessible by experimental techniques alone. nih.govnih.gov
All-atom MD simulations, extending for microseconds, have been used to investigate the structural and dynamic properties of different this compound variants, such as Lchα/Lchβ and Bliα/Bliβ, in aqueous solution. nih.govnih.gov These simulations have revealed that the structural flexibility of these small peptides is governed by a delicate balance between random coil, α-helical, and β-sheet structures. nih.gov A significant finding from these simulations was the observation of secondary structure transitions from an α-helix to a β-sheet for the Lchα and Lchβ peptides, a phenomenon not observed for the Bliα component. nih.gov
MD simulations have also been employed to study the interaction of Lchα with model bacterial membranes. mdpi.com These simulations showed that the peptide adsorbs onto the water-lipid interface, confirming its membrane activity. mdpi.com Furthermore, MD simulations have been used to model the interaction of Lchα with lipid II, providing a molecular-level view of the binding process. nih.gov These simulations confirmed the experimental NMR data, showing that the C-terminal region of Lchα is involved in binding to lipid II. nih.gov The simulations also revealed the potential for the formation of a stable complex at the N-terminus, similar to how nisin binds to lipid II, although the conditions for this in vitro remain to be determined. nih.gov
| Simulation Type | System Studied | Key Insights | Reference |
| All-atom MD | Lchα, Lchβ, Bliα in aqueous solution | Revealed equilibrium between random coil, α-helix, and β-sheet structures; identified α-helix to β-sheet transitions in Lchα and Lchβ. | nih.gov |
| MD Simulation | Lchα with model bacterial membrane | Confirmed peptide adsorption onto the water-lipid interface. | mdpi.com |
| MD Simulation | Lchα with lipid II | Confirmed C-terminal binding to lipid II; suggested potential for N-terminal binding. | nih.gov |
Bioassays for Assessment of Antimicrobial Activity in vitro
Bioassays are fundamental for determining the antimicrobial efficacy of this compound and its constituent peptides. These assays provide a direct measure of the biological activity against various microbial strains.
A common method used is the agar (B569324) well diffusion assay. plos.orgmdpi.com In this assay, a lawn of a susceptible indicator bacterium, such as Micrococcus luteus or Lactococcus lactis, is spread on an agar plate. plos.orgmdpi.com Wells are then made in the agar, and the samples to be tested (e.g., crude extracts, HPLC fractions, or purified peptides) are placed in the wells. plos.orgmdpi.com After incubation, the presence of a clear zone of inhibition around the well indicates antimicrobial activity.
These assays have been crucial in demonstrating the synergistic nature of this compound. plos.orgmdpi.com When HPLC fractions containing the individual Lchα and Lchβ peptides were tested separately, they often showed little to no activity. mdpi.com However, when the fractions were combined, a clear zone of inhibition was observed, indicating that both peptides are required for potent antimicrobial action. plos.orgmdpi.com In some cases, individual peptides, particularly from certain strains like B. licheniformis ATCC 14580, exhibited some activity on their own, which was significantly enhanced upon combination. mdpi.com
Another in vitro method is the determination of the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov For this compound, MIC values have been determined against various strains, including methicillin-sensitive and resistant Staphylococcus aureus (MSSA and MRSA). nih.gov Time-kill assays are also performed to understand the bactericidal or bacteriostatic nature of the antimicrobial agent. nih.gov For instance, a time-kill assay with S. aureus showed that this compound could eliminate the bacteria in less than 3 hours at its MIC, demonstrating a strong bactericidal effect. nih.gov
| Bioassay Method | Purpose | Key Findings | Reference |
| Agar Well Diffusion | To detect and quantify antimicrobial activity. | Demonstrated the synergistic activity of Lchα and Lchβ. | plos.orgmdpi.com |
| Minimal Inhibitory Concentration (MIC) | To determine the minimum effective concentration. | Established MIC values against MSSA and MRSA. | nih.gov |
| Time-Kill Assay | To assess the rate of bacterial killing. | Showed a strong bactericidal effect against S. aureus. | nih.gov |
Genetic and Metabolic Engineering for Lichenicidin Research and Production
Heterologous Expression Systems for Lichenicidin (B1576189) Components (e.g., Escherichia coli)
The complete in vivo reconstitution of the this compound biosynthetic pathway in a Gram-negative host was a significant breakthrough, with Escherichia coli being the most commonly used organism. frontiersin.orgresearchgate.net This was achieved by co-expressing the genes encoding the precursor peptides (Bliα and Bliβ) with those for the necessary modification enzymes. vietnamjournal.ru Early systems demonstrated that only six genes from the native 14-gene cluster are essential for the heterologous expression of the active this compound peptides in E. coli. researchgate.net
The heterologous expression of lanthipeptides like this compound requires the co-expression of the structural gene with the genes responsible for post-translational modifications, which can be located on the same or different plasmids. frontiersin.org A system was developed to co-express the lchA1 or lchA2 genes, which encode the precursors of the α and β components respectively, alongside the lchM1 or lchM2 genes for the modifying enzymes LchM1 and LchM2 in E. coli cells. vietnamjournal.ru This approach successfully yielded post-translationally modified recombinant Lchβ that was structurally and functionally identical to the natural peptide. vietnamjournal.ru
Further refinements, such as multigene assembly strategies using high-copy plasmids for separate and increased expression of the two components, have been employed. nih.gov These engineered E. coli strains have shown a significant increase in expression levels compared to the native producer Bacillus licheniformis I89. nih.gov The use of E. coli as a heterologous host is advantageous due to its rapid growth on inexpensive media, well-characterized genetics, and the wide availability of molecular tools. frontiersin.org
It has also been noted that the immunity genes (licFGEHI) from the native cluster are not essential for the production of this compound or for the self-protection of the E. coli host. researchgate.netannualreviews.org This simplifies the genetic constructs required for heterologous production.
Strategies for Enhanced Production Yields in Recombinant Hosts
A primary goal of employing recombinant hosts is to increase the production yield of this compound, which is often low in the native producer. nih.gov One successful strategy involved a multigene assembly approach in E. coli, which led to an expression increase of up to 100 times compared to Bacillus licheniformis I89. nih.gov This system achieved total expression yields of 4 mg/L for Bliα and 6 mg/L for Bliβ. researchgate.netnih.gov Another study reported a high yield of approximately 4 mg/L for the β-component of this compound. researchgate.net
Optimization of the expression system is crucial for maximizing yields. For instance, fusing the precursor peptide to a carrier protein like Green Fluorescent Protein (GFP) has been a successful strategy for other lanthipeptides, facilitating both expression and purification. core.ac.ukfrontiersin.org While the yield of the mature α-component of this compound has been reported to be significantly lower in some systems, the β-component has been produced with high efficiency. researchgate.net
Further strategies to enhance production include the optimization of fermentation conditions and media composition. nih.gov For example, in Bacillus licheniformis, replacing the native promoter of the lichenysin biosynthesis operon and optimizing glucose, nitrogen, and phosphate (B84403) concentrations in the medium resulted in a 16.8-fold improvement in lichenysin production, a related lipopeptide. nih.gov Similar approaches could be adapted for this compound production. The development of robust expression systems is considered a cornerstone for future in vivo peptide engineering and for applications requiring higher production titers. nih.gov
Table 1: Comparison of this compound Production Yields
| Host Organism | Expression System/Strategy | Component | Yield | Reference |
|---|---|---|---|---|
| Escherichia coli | Multigene assembly, high-copy plasmids | Bliα | 4 mg/L | nih.gov |
| Escherichia coli | Multigene assembly, high-copy plasmids | Bliβ | 6 mg/L | nih.gov |
| Escherichia coli | Co-expression of precursor and modifying enzymes | Lchβ | ~4 mg/L | researchgate.net |
Directed Mutagenesis and Rational Design for Structure-Activity Relationship (SAR) Studies
The ability to produce this compound in a genetically tractable host like E. coli has facilitated detailed structure-activity relationship (SAR) studies through directed mutagenesis and rational design. nih.govnih.gov These studies aim to understand the contribution of individual amino acid residues to the peptide's activity and to engineer variants with improved properties. nih.gov
A library of this compound mutants was created based on knowledge from other lantibiotics, and a screening method was established to assess the bioactivity of these two-peptide lantibiotic variants without needing to purify the complementary peptide. nih.gov This high-throughput approach allows for the rapid evaluation of large libraries of bioengineered lantibiotics. nih.govresearchgate.net The results from these studies have generally corroborated SAR findings from other lantibiotics, indicating the robustness of the system. nih.gov
A powerful strategy to expand the chemical diversity of this compound is the incorporation of non-canonical amino acids (ncAAs). researchgate.netfrontiersin.org This is achieved by using auxotrophic E. coli strains and methods like selective pressure incorporation (SPI), where an ncAA that is structurally similar to a canonical amino acid is supplied in the growth medium. frontiersin.orgscite.ainih.gov This technique has been successfully used to replace methionine, proline, and tryptophan residues in both Bliα and Bliβ with their respective analogues. rug.nl
The incorporation of ncAAs can introduce novel chemical functionalities, potentially improving properties such as stability, solubility, and bioactivity. researchgate.netfrontiersin.orgnih.gov For example, a this compound analogue containing the methionine analogue homopropargylglycine (Hpg) was successfully coupled to fluorescein, demonstrating the potential for post-biosynthetic chemical modifications. rug.nl This approach circumvents the need for post-translational modification steps while preserving the precision of ribosomal synthesis. researchgate.net
Creating chimeric peptides by combining domains from different lanthipeptides is another strategy to probe the function of the biosynthetic machinery and to generate novel molecules. nih.govpnas.org Studies involving this compound and another lanthipeptide, haloduracin (B1576486), have been conducted in E. coli. nih.gov
In one such study, the structural genes of this compound were replaced with chimeras consisting of the this compound leader sequences fused to the haloduracin core peptides. nih.gov The results indicated that the this compound biosynthetic machinery is highly specific to its own peptide precursors, as no mature haloduracin peptides were produced. nih.gov This highlights the stringent recognition between the modification enzymes and their cognate precursor peptides.
Ecological and Evolutionary Aspects of Lichenicidin
Role of Lichenicidin (B1576189) in Microbial Competitive Interactions
This compound confers a competitive advantage to its producer by inhibiting the growth of other bacteria in the same ecological niche. microbiologyresearch.org This antimicrobial peptide is primarily active against Gram-positive bacteria. mdpi.compreprints.org Its targets include common competitors and clinically relevant pathogens such as Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pyogenes, Listeria monocytogenes, and vancomycin-resistant enterococci (VRE). preprints.orgmdpi.comnih.gov
The mechanism of action involves a synergistic effect of its two component peptides, Bliα (or Lchα) and Bliβ (or Lchβ), which are often associated with the cell surface of the producing bacterium. preprints.orgresearchgate.netplos.org This localization suggests a direct, contact-dependent mechanism of antagonism. The α-component of this compound has been shown to bind to Lipid II, a highly conserved precursor of peptidoglycan in the bacterial cytoplasmic membrane. mdpi.com This interaction disrupts cell wall biosynthesis, a vital process for bacterial survival, ultimately leading to the inhibition or death of susceptible competitors. mdpi.com The ability of B. licheniformis to produce a variety of antimicrobial compounds, including this compound, allows it to effectively combat a wide range of pathogenic bacteria. researchgate.netresearchgate.net
The production of this compound is not universal among B. licheniformis strains, and its expression can be influenced by environmental conditions and the specific growth phase. mdpi.compreprints.org This conditional expression suggests a finely tuned regulatory system that allows the bacterium to deploy this competitive weapon when it is most needed. The presence of this compound-producing bacteria in diverse environments, including marine ecosystems associated with seaweed, highlights its broad ecological relevance in mediating microbial interactions. mdpi.comresearchgate.net
| Target Organism | Type | Significance |
| Bacillus subtilis | Gram-positive bacterium | Common soil bacterium, potential competitor. mdpi.compreprints.org |
| Micrococcus luteus | Gram-positive bacterium | Indicator strain for antimicrobial activity. mdpi.compreprints.org |
| Staphylococcus aureus | Gram-positive bacterium | Commensal and opportunistic pathogen. mdpi.compreprints.org |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive bacterium | Clinically significant antibiotic-resistant pathogen. nih.govresearchgate.netplos.org |
| Streptococcus pyogenes | Gram-positive bacterium | Human pathogen. mdpi.compreprints.org |
| Listeria monocytogenes | Gram-positive bacterium | Foodborne pathogen. nih.gov |
| Vancomycin-resistant Enterococci (VRE) | Gram-positive bacterium | Clinically significant antibiotic-resistant pathogen. mdpi.comresearchgate.net |
Biosynthetic Gene Cluster Evolution and Divergence in Lanthipeptide Production
The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). plos.orgresearchgate.net This cluster contains the structural genes, licA1 and licA2, which encode the precursor peptides for the two components of this compound. researchgate.netresearchgate.net Additionally, the BGC houses genes for the modification enzymes, transporters, and immunity proteins required for the synthesis of the mature, active lantibiotic. researchgate.netoup.com
This compound is classified as a class II lanthipeptide, meaning its post-translational modifications are carried out by a bifunctional LanM-type enzyme. plos.orgnih.gov In the case of this compound, two such enzymes, LicM1 and LicM2, are encoded within the gene cluster and are responsible for the dehydration of serine and threonine residues and the subsequent formation of lanthionine (B1674491) and methyllanthionine bridges. researchgate.netresearchgate.net The BGC also includes genes for a transporter with a protease domain (LicT) for processing and exporting the peptides, and likely genes for immunity to protect the producer cell. researchgate.netresearchgate.net
The evolution of lanthipeptide BGCs is characterized by significant divergence. acs.orgnih.gov Even within the same class, the precursor peptides can be highly divergent, suggesting that nature has experimented extensively with these molecules. acs.orgnih.gov The evolution of new enzymatic activities can drive the divergence of lanthipeptide structures and, consequently, their biological functions. acs.orgnih.gov For instance, the acquisition of a new enzyme domain can alter the stereochemistry of the final product, likely leading to different biological activities. acs.orgnih.gov The modular nature of these BGCs, where genes for different functions are clustered together, facilitates the evolution of novel lanthipeptides through the mixing and matching of sub-clusters. rsc.org This evolutionary flexibility has resulted in a vast diversity of lanthipeptides with a wide range of biological activities. nih.govbeilstein-journals.org
| Gene | Encoded Protein | Function |
| licA1 / lchA1 | LicA1 / LchA1 | Precursor peptide for the α-component. researchgate.netsecondarymetabolites.org |
| licA2 / lchA2 | LicA2 / LchA2 | Precursor peptide for the β-component. researchgate.netsecondarymetabolites.org |
| licM1 / LchM1 | LicM1 / LchM1 | Lanthipeptide synthetase (LanM family); modifies LicA1. researchgate.netsecondarymetabolites.org |
| licM2 | LicM2 | Lanthipeptide synthetase (LanM family); modifies LicA2. researchgate.net |
| licT | LicT | ABC transporter with an N-terminal protease domain for processing and export. researchgate.netresearchgate.net |
| licR, licFGEHI | LicR, LicFGEHI | Putative immunity and regulatory proteins. researchgate.net |
Horizontal Gene Transfer Events Related to this compound Pathways
Horizontal gene transfer (HGT) is a significant driver in the evolution of bacteria, allowing for the rapid acquisition of new traits, including the ability to produce antimicrobial compounds. plos.orgsrce.hr There is evidence to suggest that HGT has played a role in the distribution and diversification of lanthipeptide biosynthetic gene clusters, including those similar to the this compound pathway. nih.gov
The presence of transposases and other mobile genetic elements in close proximity to some lanthipeptide gene clusters in various bacterial phyla suggests a mechanism for their mobility. nih.gov For example, a this compound-like gene cluster found on a plasmid in the cyanobacterium Anabaena variabilis shows sequence similarity to peptides from proteobacteria, indicating that these clusters can be distributed across different phyla. nih.gov The detection of highly similar lanM genes, the signature of class II lanthipeptides, in distantly related bacteria further supports the role of HGT. nih.govnih.gov
The analysis of core peptide diversity in other lanthipeptides has also pointed to the role of HGT in their generation. researchgate.net While direct evidence for a recent HGT event involving the specific this compound cluster in the well-studied B. licheniformis strains is not definitive and the cluster does not appear to be associated with mobile elements in these strains, the broader evolutionary history of lanthipeptides is clearly marked by such transfers. researchgate.netplos.org This process of genetic exchange allows for the rapid dissemination of successful competitive strategies, such as lantibiotic production, throughout microbial communities.
Future Directions in Lichenicidin Academic Research
Discovery and Characterization of Novel Lichenicidin-like Lanthipeptides through Genome Mining
The increasing availability of bacterial genome sequences has revolutionized the discovery of novel natural products, including lanthipeptides like This compound (B1576189). nih.govbiorxiv.org Genome mining, an in silico approach, has become a powerful tool to identify putative lanthipeptide biosynthetic gene clusters (BGCs) by searching for conserved genes encoding modification enzymes. nih.govoup.com
The initial discovery of this compound itself was the result of a rational genome mining strategy that targeted LanM proteins, which are responsible for the post-translational modifications in type 2 lantibiotics. nih.gov This approach led to the identification of 89 LanM homologs, with 61 found in bacterial strains not previously known to produce lantibiotics. nih.gov Subsequent bioinformatic analysis of a select few, including Bacillus licheniformis ATCC 14580, revealed the presence of potential structural genes near the lanM gene, ultimately leading to the identification and characterization of the two-peptide lantibiotic, this compound. nih.gov
Recent studies have continued to employ and refine these genome mining techniques. For instance, a high-throughput strategy called Metagenomic Mining of Isolates Population (MMIP) successfully identified this compound and other novel lanthipeptides from Chinese spicy cabbage isolates. nih.gov This method involves culturing bacteria, performing metagenomic analysis to find BGCs, and then screening the isolates for the production of these compounds. nih.gov Such approaches not only expand the known diversity of lanthipeptides but also directly link them to their producing organisms. nih.gov
Future research will likely leverage more advanced bioinformatic tools and larger genomic datasets to uncover a wider array of this compound-like lanthipeptides. biorxiv.org These efforts will focus on identifying novel BGCs in diverse and underexplored environments, such as the marine ecosystem, which has already yielded this compound-producing Bacillus species from seaweed. mdpi.comnih.gov The characterization of these new lanthipeptides will provide a larger pool of molecules with potentially unique structures and activities for further investigation.
Elucidation of Broader Biological Activities and Signaling Roles beyond Direct Antimicrobial Action
While this compound is primarily recognized for its antimicrobial activity against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), emerging research suggests its biological functions may be more diverse. nih.govresearchgate.net Lanthipeptides as a class are known to exhibit a wide range of bioactivities, including antiviral, immunomodulatory, and antiallodynic effects. asm.org
Future academic inquiry will likely explore whether this compound possesses similar multifaceted roles. This will involve screening this compound against a broader range of biological targets, including viruses and cancer cell lines, and investigating its potential to modulate host immune responses. asm.org For example, some lantibiotics have been shown to have immunomodulatory properties, and it is plausible that this compound could have similar effects. asm.orghuvepharma.com
Furthermore, the potential signaling role of this compound, possibly in a quorum-sensing-like manner, warrants investigation. The production of many bacteriocins is regulated by environmental cues and cell density, suggesting a role in intercellular communication. researchgate.net While the direct involvement of this compound in signaling pathways has not yet been established, the presence of regulatory genes within its biosynthetic gene cluster suggests a controlled production process that could be linked to broader physiological functions within the producing organism and its environment. plos.orgscilit.com
Advanced Biosynthetic Pathway Engineering for Fine-Tuning Lanthipeptide Properties
The modular nature of lanthipeptide biosynthesis presents a significant opportunity for engineering novel molecules with tailored properties. oup.comnih.gov The biosynthetic pathway of this compound involves a series of enzymatic steps, including the dehydration of serine and threonine residues and the subsequent formation of thioether cross-links, catalyzed by dedicated enzymes. researchgate.netnih.govnih.gov
Advanced biosynthetic pathway engineering aims to manipulate these enzymatic processes to alter the structure and, consequently, the function of the final peptide. acs.org This can involve site-directed mutagenesis of the precursor peptide genes (licA1 and licA2) to introduce new amino acids, which can then be modified by the native biosynthetic machinery. nih.gov Such modifications can influence the peptide's stability, solubility, and target specificity. nih.gov
Researchers have already demonstrated the heterologous expression of the entire this compound gene cluster in Escherichia coli, providing a tractable platform for these engineering efforts. nih.govannualreviews.org This system allows for the systematic investigation of each protein's function within the biosynthetic cluster and facilitates the creation and testing of this compound variants. nih.gov Future research will likely focus on expanding the catalytic repertoire of the this compound biosynthetic enzymes, potentially by introducing enzymes from other lanthipeptide pathways to create hybrid molecules with novel features. oup.comnih.gov The promiscuity of some lanthipeptide biosynthetic enzymes, which can act on non-native substrates, offers a promising avenue for generating a diverse library of this compound analogs with fine-tuned properties. researchgate.net
In-depth Mechanistic Studies of Host Immunity and Resistance to this compound
A crucial aspect of understanding the therapeutic potential of any antimicrobial is to elucidate the mechanisms by which target organisms develop resistance and how the producing organism protects itself. The this compound biosynthetic gene cluster contains genes (licFGEHI) that are putatively involved in immunity. researchgate.netasm.org These genes likely encode an ABC transporter system that exports the mature this compound peptides, preventing them from acting on the producer's own cell membrane. plos.orgasm.org
Interestingly, studies involving the heterologous expression of this compound in E. coli have shown that these immunity genes are not essential for self-protection or production in this host. asm.orgresearchgate.net This suggests that the mechanism of immunity may be more complex or that E. coli possesses intrinsic factors that confer resistance. Further research is needed to fully understand the roles of the LicFGEHI proteins in the native producer, Bacillus licheniformis.
In terms of resistance in target bacteria, it is known that some lantibiotic-producing strains are not immune to the effects of other lantibiotics. nih.gov For example, strains producing haloduracin (B1576486) are still susceptible to this compound. nih.gov In-depth mechanistic studies are required to identify the molecular basis of this specificity and to determine the potential for target pathogens to develop resistance to this compound. This will involve identifying the specific cellular targets of this compound and characterizing the genetic or physiological changes that can lead to resistance.
Exploration of Environmental Triggers for this compound Production
The production of bacteriocins, including this compound, is often influenced by a variety of environmental factors. researchgate.netmdpi.com Understanding these triggers is not only crucial for optimizing its production for industrial or therapeutic purposes but also for comprehending its ecological role.
Studies on other Bacillus species have shown that bacteriocin (B1578144) production can be significantly affected by:
Temperature and pH: These factors can influence the growth of the producing bacteria and the activity of the biosynthetic enzymes. researchgate.netpjps.pkmdpi.com For instance, the production of a bacteriocin-like substance by Bacillus sp. P34 was found to be optimal within a specific range of temperature and pH. researchgate.net
Media Composition: The availability of specific carbon, nitrogen, and phosphate (B84403) sources can impact both bacterial growth and bacteriocin synthesis. mdpi.compjps.pkmdpi.com Complex media often support higher levels of bacteriocin production. researchgate.net For example, the production of Bac-IB17 by Bacillus subtilis was maximized in a modified TY medium. pjps.pk
Growth Phase: Bacteriocin production is often linked to a specific phase of bacterial growth. nih.gov
Q & A
Q. What experimental methodologies are recommended for heterologous production of lichenicidin components in E. coli?
A biotechnological system using E. coli BL21(DE3) is effective for recombinant this compound production. Co-expression of precursor genes (lchA1 and lchA2) and modifying enzyme genes (lchM1 and lchM2) in pET plasmids enables cytoplasmic biosynthesis. Post-translational modifications (e.g., dehydration and thioether bridge formation) are achieved via these enzymes. Purification involves metal affinity chromatography, cyanogen bromide cleavage, and RP-HPLC, yielding ~4 mg/L of functional β-subunit (Lchβ). Challenges persist in α-subunit (Lchα) yields due to incomplete modification .
Q. How can structural and functional validation of this compound components be performed?
Structural validation requires MALDI mass spectrometry (to confirm molecular mass, e.g., Mcalc ~3019.5 Da for Lchβ) and NMR spectroscopy (for comparative analysis of recombinant vs. natural peptides). Functional validation includes antimicrobial activity assays against Gram-positive bacteria (e.g., Listeria monocytogenes). Synergistic effects between Lchα and Lchβ can be tested via diffusion assays or serial dilution in liquid media .
Q. What are the critical steps in designing reproducible purification protocols for this compound?
Key steps include:
- Cellular lysis : Use lysozyme and sonication under denaturing conditions (e.g., 8 M urea).
- Affinity chromatography : His-tag purification for precursor peptides.
- Cyanogen bromide cleavage : To release mature peptides from fusion proteins.
- RP-HPLC : Final purification with C18 columns and acetonitrile/TFA gradients. Documenting buffer compositions, gradient parameters, and instrument settings is essential for reproducibility .
Advanced Research Questions
Q. How can yield discrepancies between this compound α- and β-subunits in heterologous systems be addressed?
The lower Lchα yield (~0.1 mg/L vs. 4 mg/L for Lchβ) may stem from inefficiencies in LchM1-mediated modifications. Strategies include:
- Enzyme engineering : Optimize LchM1 activity via directed evolution or codon optimization.
- Co-expression tuning : Adjust plasmid copy numbers or induction conditions (e.g., temperature, IPTG concentration).
- Protease inhibition : Add protease inhibitors to prevent peptide degradation during expression .
Q. What analytical approaches resolve contradictions in this compound’s substrate specificity and antimicrobial spectrum?
Discrepancies in activity profiles (e.g., recombinant Lchβ showing broader activity than natural Lchβ) require:
- Comparative assays : Test both natural and recombinant peptides under identical conditions (pH, media, bacterial strains).
- Structural dynamics : Use molecular dynamics (MD) simulations to analyze flexibility in ring structures (e.g., Ring A in Lchα) and correlate with activity .
- Transcriptomic profiling : Assess target bacteria’s response to this compound exposure to identify resistance mechanisms .
Q. How can researchers design experiments to investigate this compound’s synergistic mechanisms with other antimicrobials?
- Checkerboard assays : Determine fractional inhibitory concentration indices (FICIs) for this compound combined with antibiotics (e.g., tetracycline).
- Membrane perturbation studies : Use fluorescence-based assays (e.g., DiSC3(5) dye) to measure membrane depolarization.
- Genomic knockouts : Test synergy against bacterial strains lacking specific resistance genes (e.g., mprF for cationic peptide resistance) .
Methodological Guidance
Q. What criteria should guide the selection of bacterial strains for this compound activity testing?
Prioritize:
- Clinical relevance : Include multidrug-resistant strains (e.g., Staphylococcus aureus MRSA).
- Genetic tractability : Use model organisms (e.g., Bacillus subtilis) for mechanistic studies.
- Standardized protocols : Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays to ensure comparability .
Q. How should researchers document this compound production and analysis for peer review?
- Data transparency : Include raw MALDI/NMR spectra, HPLC chromatograms, and MIC tables in supplementary materials.
- Reproducibility : Specify strain genotypes (e.g., E. coli BL21(DE3)), plasmid IDs, and growth conditions (media, temperature, induction parameters).
- Ethical reporting : Adhere to NIH guidelines for preclinical research, including statistical rigor and conflict-of-interest disclosures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
